5-(4-ethylpiperazin-1-yl)-8H-phthalazino[1,2-b]quinazolin-8-one
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Overview
Description
5-(4-ethylpiperazin-1-yl)-8H-phthalazino[1,2-b]quinazolin-8-one is a complex heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, in particular, has shown promise in various scientific research applications due to its unique structural features and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethylpiperazin-1-yl)-8H-phthalazino[1,2-b]quinazolin-8-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its derivatives to form the quinazoline core.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where an appropriate piperazine derivative reacts with the quinazoline core.
Final Cyclization and Functionalization: The final step involves cyclization and functionalization to introduce the phthalazine moiety, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-(4-ethylpiperazin-1-yl)-8H-phthalazino[1,2-b]quinazolin-8-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups to the quinazoline or piperazine rings .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(4-ethylpiperazin-1-yl)-8H-phthalazino[1,2-b]quinazolin-8-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds such as 4-quinazolinone and 2,4-dihydroquinazoline share structural similarities and biological activities.
Piperazine Derivatives: Compounds like 1-ethylpiperazine and other substituted piperazines have similar pharmacological profiles.
Uniqueness
5-(4-ethylpiperazin-1-yl)-8H-phthalazino[1,2-b]quinazolin-8-one is unique due to its combined quinazoline and piperazine moieties, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
5-(4-ethylpiperazin-1-yl)quinazolino[2,3-a]phthalazin-8-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c1-2-24-11-13-25(14-12-24)20-16-8-4-3-7-15(16)19-22-18-10-6-5-9-17(18)21(27)26(19)23-20/h3-10H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXXDSXYICGICA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NN3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C52 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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